One of the primary applications of allyldiphenylphosphine is as a ligand in organometallic chemistry. Ligands are molecules that bind to central metal atoms in coordination complexes, influencing their reactivity and stability. Allyldiphenylphosphine's structure, with a phosphorus atom bonded to two phenyl groups and a three-carbon allyl chain, allows it to form strong bonds with various transition metals. This makes it a versatile ligand for studying and designing new organometallic catalysts for various organic transformations ScienceDirect.
The presence of the allyl group can further enhance the catalytic activity by participating in reaction mechanisms or introducing steric effects that influence product selectivity. Research explores the use of allyldiphenylphosphine ligands in reactions like hydrogenation, hydroformylation, and polymerization processes Organometallics: .
Allyldiphenylphosphine can also serve as a precursor for the synthesis of various phosphine-containing materials with interesting properties. Phosphine groups (P-containing functional groups) can endow materials with unique electronic and optical characteristics. By using allyldiphenylphosphine as a starting material, researchers can create new:
Polymers containing allyldiphenylphosphine units can exhibit flame retardancy, improved electrical conductivity, or self-assembly properties Polymer Journal.
By attaching allyldiphenylphosphine molecules to surfaces, scientists can modify their wettability, adhesion properties, or create biocompatible interfaces for medical applications Langmuir.
Allyldiphenylphosphine's reactivity also makes it a valuable tool in organic synthesis. The presence of the allyl group allows it to participate in various reactions, such as:
The allyl group acts as a nucleophile, reacting with electron-deficient carbon atoms to form new carbon-carbon bonds Journal of the American Chemical Society: .
Allyldiphenylphosphine can be used as a reagent in hydroallylation reactions, adding an allyl group across a double bond Chemical Reviews.
Allyldiphenylphosphine is an organophosphorus compound with the molecular formula and a molecular weight of approximately 226.25 g/mol. This compound features a phosphine functional group attached to two phenyl rings and an allyl group, making it a versatile ligand in coordination chemistry. It is characterized by its ability to coordinate with various metal centers, particularly in catalysis, due to its unique electronic properties and steric bulk. The compound is typically synthesized in a laboratory setting and is known for its stability under various conditions, although it can decompose into phosphorus oxides and carbon oxides under extreme conditions .
Allyldiphenylphosphine can be synthesized through several methods, including:
These methods allow for the production of allyldiphenylphosphine in varying yields depending on the conditions used.
Allyldiphenylphosphine finds applications primarily in organic synthesis and catalysis:
Interaction studies involving allyldiphenylphosphine primarily focus on its role as a ligand in coordination complexes. These studies have shown that it can stabilize metal centers and influence the reactivity of metal complexes significantly. For instance, when coordinated with nickel, it can lead to the formation of unique dinickelacycles that exhibit distinct electronic properties compared to other ligands . The hemilabile nature of allyldiphenylphosphine allows for dynamic interactions that can be advantageous in catalytic cycles.
Allyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structure | Unique Features |
---|---|---|
Diphenylphosphine | Commonly used ligand; lacks allyl group | |
Triphenylphosphine | Highly sterically hindered; excellent electron donor | |
Vinyldiphenylphosphine | (with vinyl instead of allyl) | Exhibits different reactivity patterns compared to allyl |
Allyldiphenylphosphine stands out due to its unique combination of an allyl group and two phenyl rings, which provides specific steric and electronic properties beneficial for catalysis that are not present in other similar compounds.
Allyldiphenylphosphine is systematically named according to International Union of Pure and Applied Chemistry guidelines as diphenyl(prop-2-enyl)phosphane. This nomenclature reflects the presence of two phenyl groups and one prop-2-enyl (allyl) substituent attached to a central phosphorus atom. The compound is registered under Chemical Abstracts Service number 2741-38-0, which serves as its unique chemical identifier in databases and regulatory systems.
The chemical literature presents numerous synonymous designations for this compound, reflecting its widespread use and historical development. Common alternative names include allyl(diphenyl)phosphine, diphenyl-2-propenylphosphine, and phosphine, diphenyl-2-propen-1-yl-. Additional systematic nomenclature variations encompass diphenyl(prop-2-enyl)phosphane and diphenylallylphosphine. The Molecular Design Limited number MFCD00014954 provides another standard identifier used in chemical databases and procurement systems.
The molecular formula of allyldiphenylphosphine is established as C₁₅H₁₅P, corresponding to a molecular weight of 226.25 grams per mole. The structural arrangement consists of a central phosphorus atom bonded to two phenyl rings and one allyl group, creating a trigonal pyramidal geometry around the phosphorus center. The simplified molecular input line entry system representation is documented as C=CCP(C1=CC=CC=C1)C2=CC=CC=C2, which clearly delineates the connectivity pattern.
The International Chemical Identifier for allyldiphenylphosphine is InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2, with the corresponding InChI Key being PDDYFPPQDKRJTK-UHFFFAOYSA-N. These standardized representations ensure unambiguous identification across different chemical information systems and databases.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₅H₁₅P | |
Molecular Weight | 226.25 g/mol | |
CAS Number | 2741-38-0 | |
MDL Number | MFCD00014954 | |
PubChem CID | 137699 |
The structural characteristics of allyldiphenylphosphine reveal important insights into the bonding environment around the phosphorus center. The compound exists as a colorless to light yellow liquid at room temperature, with a density of 1.049 grams per milliliter at 25 degrees Celsius. The refractive index is reported as n₂₀/D 1.619, indicating significant optical density characteristics.
Bonding analysis of related diphenylphosphine structures provides valuable context for understanding allyldiphenylphosphine geometry. Studies on similar organophosphorus compounds demonstrate that phosphorus-carbon bond lengths in diphenylphosphine derivatives typically range from 1.802 to 1.843 angstroms, depending on the oxidation state of phosphorus. In phosphine compounds where phosphorus maintains its trivalent state, carbon-phosphorus-carbon bond angles tend to be more acute, averaging approximately 101.2 degrees, compared to the more tetrahedral geometry observed in phosphine oxide derivatives.
The allyl group attachment introduces additional conformational considerations due to the presence of the carbon-carbon double bond. The prop-2-enyl substituent can adopt various rotational conformations around the phosphorus-carbon bond, potentially influencing the overall molecular geometry and reactivity patterns. Crystallographic studies of related allyl-substituted phosphine compounds suggest that steric interactions between the allyl group and phenyl rings can influence the preferred conformational arrangements.
Physical Property | Value | Reference |
---|---|---|
Density (25°C) | 1.049 g/mL | |
Refractive Index (n₂₀/D) | 1.619 | |
Boiling Point | 194-200°C at 15 mmHg | |
Boiling Point (760 mmHg) | 340.6°C | |
Flash Point | 152.5°C |
The synthetic preparation of allyldiphenylphosphine has historically relied upon well-established organophosphorus chemistry methodologies, particularly those involving reductive processes starting from triphenylphosphine precursors. The foundational approach involves the reduction of triphenylphosphine using alkali metals to generate lithium diphenylphosphide intermediates, which subsequently undergo alkylation reactions to introduce the allyl functionality.
The reductive cleavage of triphenylphosphine follows the general reaction scheme where triphenylphosphine reacts with two equivalents of lithium metal to produce lithium diphenylphosphide and lithium phenyl as products. This transformation represents a key step in accessing diphenylphosphide anion intermediates that serve as nucleophilic precursors for subsequent carbon-phosphorus bond formation reactions. The reaction proceeds according to the stoichiometry: (C₆H₅)₃P + 2 Li → (C₆H₅)₂PLi + LiC₆H₅.
Alternative reductive pathways involve the treatment of chlorodiphenylphosphine with alkali metals, providing another route to generate diphenylphosphide intermediates. This methodology offers advantages in terms of atom economy and can potentially provide higher yields of the desired phosphide anion. The reduction follows the general equation: (C₆H₅)₂PCl + 2 M → (C₆H₅)₂PM + MCl, where M represents an alkali metal such as lithium or sodium.
The subsequent alkylation of lithium diphenylphosphide with allyl halides represents the key carbon-phosphorus bond forming step in allyldiphenylphosphine synthesis. This nucleophilic substitution reaction proceeds through attack of the diphenylphosphide anion on the allyl halide substrate, typically allyl bromide or allyl chloride, to form the desired allyldiphenylphosphine product. The reaction maintains the stereochemistry of the allyl group while establishing the new phosphorus-carbon bond.
The development of synthetic methodologies for allyldiphenylphosphine has also encompassed approaches involving the controlled protonation of lithium diphenylphosphide intermediates. These methods typically generate diphenylphosphine as an intermediate compound that subsequently undergoes alkylation reactions to introduce the allyl substituent. The protonation step converts the highly reactive diphenylphosphide anion into the more manageable diphenylphosphine, which retains nucleophilic character while being more stable toward handling and storage.
The protonation reaction of lithium diphenylphosphide proceeds according to the equation: (C₆H₅)₂PLi + H₂O → (C₆H₅)₂PH + LiOH. This transformation effectively neutralizes the anionic character of the phosphide while maintaining the phosphorus center in its trivalent oxidation state. The resulting diphenylphosphine serves as a versatile synthetic intermediate that can undergo various substitution reactions to introduce different organic substituents.
Diphenylphosphine exhibits nucleophilic properties that enable Michael-type addition reactions to activated alkenes, providing alternative pathways for carbon-phosphorus bond formation. The hydrogen atom bonded to phosphorus in diphenylphosphine can participate in addition reactions across carbon-carbon double bonds, particularly those activated by electron-withdrawing groups. This reactivity pattern has been exploited in the synthesis of various phosphine ligands and organophosphorus compounds.
The alkylation of diphenylphosphine with allyl halides represents a direct approach to allyldiphenylphosphine synthesis. This methodology typically involves the deprotonation of diphenylphosphine using strong bases such as n-butyllithium to regenerate the diphenylphosphide anion, followed by treatment with allyl halides. The reaction sequence: Ph₂PH + ⁿBuLi → Ph₂PLi + ⁿBuH, followed by Ph₂PLi + allyl halide → allyldiphenylphosphine + LiX, provides a reliable synthetic route.
Allyldiphenylphosphine exhibits remarkable coordination versatility in ruthenium half-sandwich complexes, demonstrating its capacity to function as a hemilabile ligand. The reaction of allyldiphenylphosphine with dichlorobis(pentamethylcyclopentadienyl)ruthenium dimer produces the unique disubstituted ruthenium(II) complex [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆] [1] [2]. This complex represents a remarkable example of a single ligand type adopting two distinct coordination modes simultaneously within the same coordination sphere.
The structural characterization reveals that one allyldiphenylphosphine ligand coordinates through both the phosphorus atom and the allyl group in an η³ fashion, while the second ligand binds solely through the phosphorus donor in an η¹ mode [1] [2]. Variable temperature ¹H and ³¹P{¹H} nuclear magnetic resonance spectroscopy studies demonstrate dynamic behavior, with the ³¹P nuclear magnetic resonance signals showing temperature-dependent chemical shifts that reflect the hemilabile nature of the η³-coordinated ligand [1].
The dynamic properties of this complex have been extensively characterized through nuclear magnetic resonance spectroscopy. At elevated temperatures, rapid exchange between coordination modes occurs, resulting in broadened nuclear magnetic resonance signals. This fluxional behavior is characteristic of hemilabile ligands and demonstrates the ability of allyldiphenylphosphine to provide coordination site flexibility in ruthenium complexes [1] [2].
Allyldiphenylphosphine demonstrates distinctly different coordination behavior with nickel centers depending on the oxidation state and reaction conditions. With nickel(0) precursors, the ligand exhibits complex coordination patterns that differ significantly from those observed with nickel(II) systems [1] [3].
Nickel(0) Coordination Systems
The reaction of allyldiphenylphosphine with bis(1,5-cyclooctadiene)nickel(0) produces three-coordinate dinickelacycles that are intermolecularly tethered through adjacent nickel-olefin interactions [1] [3]. These unique structural motifs arise from the preferential coordination of the phosphorus donor atom while the allyl group participates in bridging interactions between metal centers.
Nuclear magnetic resonance spectroscopic studies reveal that the nickel(0) complex [Ni(PPh₂Allyl)₄] exhibits two broad resonances at δₚ = 18.8 and -1.7 parts per million, consistent with dynamic behavior and extensive dissociation processes [1]. The ¹H nuclear magnetic resonance spectrum displays three broad peaks at δₕ = 5.68, 4.82, and 2.79 parts per million, indicating phosphine coordination to the nickel(0) center without significant alkene engagement [1].
Diffusion-ordered ¹H nuclear magnetic resonance spectroscopy studies comparing [Ni(PPh₂Allyl)₄] with [Ni(PPh₃)₄] reveal similar diffusion coefficients and hydrodynamic radii, suggesting analogous tetrahedral structures despite the presence of the allyl functionality [1]. This observation indicates that the allyl groups in the allyldiphenylphosphine ligands remain uncoordinated in the tetrakis(phosphine)nickel(0) complex.
Nickel(II) Coordination Modes
Nickel(II) complexes with allyldiphenylphosphine adopt more conventional coordination geometries. The synthesis of trans-nickel(II) dibromo-diphosphine complexes proceeds through the addition of two equivalents of allyldiphenylphosphine to nickel dibromide in tetrahydrofuran or acetonitrile [1]. The resulting complex [NiBr₂(PPh₂Allyl)₂] adopts a square planar geometry typical of nickel(II) bis(phosphine) complexes [1].
The solid-state structure determination reveals that the nickel center features conventional square planar coordination with the allyldiphenylphosphine ligands binding exclusively through the phosphorus atoms. The allyl groups remain pendant and do not participate in direct coordination to the metal center. Nuclear magnetic resonance spectroscopy shows broad peaks in both ¹H and ³¹P spectra, characteristic of paramagnetic nickel(II) complexes [1].
The coordination behavior differs markedly between nickel(0) and nickel(II) systems, with the former showing propensity for unusual bridging arrangements while the latter adopts more conventional coordination geometries with exclusive phosphorus coordination.
Gold(I) complexes with allyldiphenylphosphine represent an important class of coordination compounds that combine phosphine coordination with thiolate ligands. These complexes typically adopt linear two-coordinate geometries characteristic of gold(I) systems, with the allyldiphenylphosphine binding exclusively through the phosphorus donor atom [4].
The synthesis of gold(I) thiolate complexes bearing allyldiphenylphosphine ligands proceeds through standard methodologies involving chloro(dimethyl sulfide)gold(I) precursors [5] [6]. The resulting complexes [Au(SR)(PPh₂allyl)] demonstrate the preference of gold(I) for phosphine coordination over potential interactions with the allyl functionality [6].
Nuclear magnetic resonance spectroscopic characterization reveals the expected patterns for two-coordinate gold(I) complexes. The ³¹P nuclear magnetic resonance spectra show characteristic downfield shifts upon coordination, with coordination-induced chemical shift changes (Δδ³¹Pcoord) of approximately 39.1 parts per million [6]. This magnitude of chemical shift change is consistent with strong gold-phosphorus bonding and confirms exclusive phosphine coordination.
The linear coordination geometry of these gold(I) complexes has been confirmed through structural studies, which reveal typical gold-phosphorus bond lengths of approximately 2.26 Angstroms and gold-sulfur distances of about 2.30 Angstroms [7] [8]. The allyl groups of the allyldiphenylphosphine ligands remain uncoordinated and adopt conformations that minimize steric interactions with the thiolate co-ligands.
The hemilabile coordination behavior of allyldiphenylphosphine represents one of its most distinctive and synthetically valuable features. This ligand can reversibly switch between η³-allyl coordination, where both the phosphorus atom and the allyl double bond participate in metal binding, and η¹-phosphine coordination, where only the phosphorus donor is involved [9] [10] [2].
Mechanistic Aspects of Binding Mode Interconversion
The interconversion between η³-allyl and η¹-phosphine binding modes occurs through a dissociative mechanism involving the temporary dissociation of the allyl double bond from the metal center [11]. Variable temperature nuclear magnetic resonance studies reveal that this process is rapid on the nuclear magnetic resonance timescale at ambient temperatures, resulting in averaged signals that reflect the dynamic exchange [2].
Kinetic studies have established that the hemilabile behavior follows first-order kinetics with respect to the metal complex concentration [11]. The activation parameters for the allyl dissociation process indicate relatively low energy barriers, consistent with the weak coordinate bonds typically associated with π-coordination of alkenes to late transition metals [11].
The thermodynamic balance between η³ and η¹ coordination modes depends on several factors including the electronic properties of the metal center, the presence of competing ligands, and steric constraints within the coordination sphere [9]. Electron-rich metal centers tend to favor η³-coordination through enhanced back-donation to the allyl π* orbitals, while electron-poor centers show preference for η¹-phosphine coordination [12].
Electronic and Steric Factors
The electronic properties of allyldiphenylphosphine play a crucial role in determining the preferred coordination mode. The phosphorus center acts as a σ-donor and π-acceptor, while the allyl group functions primarily as a π-donor system [13]. The relative strengths of these interactions determine the overall coordination preference under specific reaction conditions.
Steric factors significantly influence the hemilabile behavior, particularly in crowded coordination environments. The η³-coordination mode requires a larger coordination sphere volume compared to η¹-binding, making the latter more favorable in sterically congested complexes [9]. This steric sensitivity provides a mechanism for fine-tuning coordination behavior through ligand design and reaction conditions.
The hemilabile properties of allyldiphenylphosphine are most clearly demonstrated through its substitution chemistry with various incoming ligands. These reactions provide clear evidence for the ability of the allyl group to dissociate reversibly, creating coordination sites for other ligands while maintaining phosphine coordination [10] [14].
Carbon Monoxide Substitution
The reaction of [(η⁵-C₅Me₅)Ru(η³-ADPP)(η¹-ADPP)][PF₆] with carbon monoxide results in complete substitution of the η³-allyl coordination mode to yield [(η⁵-C₅Me₅)Ru(η¹-ADPP)₂(CO)][PF₆] [10] [14]. This transformation demonstrates the preference of carbon monoxide for coordination to electron-rich metal centers and illustrates the hemilabile ligand's ability to accommodate incoming ligands by switching coordination modes.
The substitution proceeds through a dissociative mechanism where the allyl group of the η³-coordinated ligand dissociates first, creating an open coordination site for carbon monoxide binding [14]. Nuclear magnetic resonance monitoring of this reaction reveals the disappearance of characteristic η³-allyl signals and the appearance of new carbonyl and η¹-phosphine resonances [10].
Infrared spectroscopic studies of the carbonyl product show characteristic carbon-oxygen stretching frequencies that reflect the electronic environment around the ruthenium center. The observed frequencies are consistent with moderate back-donation from the metal to the carbon monoxide ligand, indicating that the allyldiphenylphosphine ligands function as effective electron donors in their η¹-coordination mode [10].
Thiocyanate Coordination
The reaction with sodium thiocyanate demonstrates another facet of the hemilabile behavior, producing [(η⁵-C₅Me₅)Ru(η¹-ADPP)₂(NCS)] [10] [14]. The thiocyanate ligand coordinates through its nitrogen atom, as confirmed by infrared spectroscopy showing characteristic nitrile stretching frequencies [10].
This substitution reaction proceeds under mild conditions and shows complete selectivity for nitrogen coordination of the thiocyanate anion. The reaction demonstrates that even relatively weak σ-donor ligands can effectively compete with η³-allyl coordination when hemilabile dissociation creates available coordination sites [14].
The nuclear magnetic resonance spectroscopic characterization of the thiocyanate product shows sharp, well-resolved signals for both phosphine ligands, confirming their equivalent η¹-coordination environments. The thiocyanate ligand appears as a characteristic resonance in ¹H nuclear magnetic resonance spectra, confirming successful substitution [10].
Terminal Alkyne Reactions
Terminal alkynes react with the hemilabile ruthenium complex to form vinylidene complexes through a more complex mechanism involving carbon-hydrogen bond activation [10] [14]. The reactions with phenylacetylene, propargyl alcohol, and 3-butyn-1-ol produce [(η⁵-C₅Me₅)Ru(η¹-ADPP)₂{C=C(H)(R)}][PF₆] complexes where R represents the alkyne substituent [14].
These reactions proceed through initial η³-allyl dissociation followed by alkyne coordination and subsequent rearrangement to form vinylidene ligands. The vinylidene formation is confirmed by characteristic ¹³C nuclear magnetic resonance signals showing the expected α-carbon resonance at approximately 350 parts per million [10].
The alkyne substitution reactions demonstrate the ability of allyldiphenylphosphine to support complex organometallic transformations while maintaining its coordination to the metal center. The resulting vinylidene complexes show dynamic behavior in solution, with nuclear magnetic resonance studies revealing fluxional processes that interconvert different coordination isomers [10] [14].
Irritant